molecular formula C21H14N2O B8696460 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile CAS No. 26455-95-8

4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile

Cat. No.: B8696460
CAS No.: 26455-95-8
M. Wt: 310.3 g/mol
InChI Key: YLUZVASKHQAJAO-UHFFFAOYSA-N
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Description

4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile under basic conditions, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as L-proline and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug development and other medical applications. Further research and development could unlock even more uses for this intriguing compound.

Properties

CAS No.

26455-95-8

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile

InChI

InChI=1S/C21H14N2O/c22-14-17-11-12-19-18-9-5-4-6-15(18)10-13-20(19)23(17)21(24)16-7-2-1-3-8-16/h1-13,17H

InChI Key

YLUZVASKHQAJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C=CC3=C2C=CC4=CC=CC=C43)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

648 μl (5.58 mmol) benzoyl chloride was added to a two phase system of water/methylene chloride over a period of two hours. These two layers contain 500 mg (2.79 mmol) of benzo(f)chinolin in the methylene chloride layer and 545 mg (8.37 mmol) KCN in water. Stirring was continued for 6 hours. The organic phase was separated and washed with water, 5% hydrochloric acid, water, 5% NaOH solution, and again with water. After drying over magnesium sulfate, the solution was evaporated to dryness.
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545 mg
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